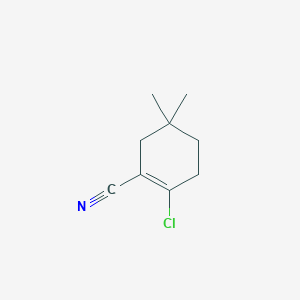

2-Chloro-5,5-dimethylcyclohex-1-ene-1-carbonitrile

Description

2-Chloro-5,5-dimethylcyclohex-1-ene-1-carbonitrile is a substituted cyclohexene derivative featuring a chlorine atom at position 2, two methyl groups at position 5, and a carbonitrile group at position 1. Its molecular formula is C₉H₁₂ClN, with a molecular weight of approximately 169.5 g/mol. The compound’s structure combines electron-withdrawing (chloro, carbonitrile) and electron-donating (methyl) groups, influencing its reactivity and applications.

Properties

Molecular Formula |

C9H12ClN |

|---|---|

Molecular Weight |

169.65 g/mol |

IUPAC Name |

2-chloro-5,5-dimethylcyclohexene-1-carbonitrile |

InChI |

InChI=1S/C9H12ClN/c1-9(2)4-3-8(10)7(5-9)6-11/h3-5H2,1-2H3 |

InChI Key |

GJXOTKIIRYBJLI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=C(C1)C#N)Cl)C |

Origin of Product |

United States |

Preparation Methods

Chlorination of a Suitable Precursor

- The precursor is often a 5,5-dimethylcyclohex-1-ene-1-carbonitrile or a related cyclohexene derivative lacking chlorine.

- Chlorination typically involves electrophilic substitution at the 2-position of the cyclohexene ring.

- Common chlorinating agents include thionyl chloride (SOCl2) , phosphorus pentachloride (PCl5) , or N-chlorosuccinimide (NCS) under controlled temperature and solvent conditions to avoid over-chlorination or ring degradation.

- Reaction conditions such as temperature (often ambient to slightly elevated), solvent polarity (e.g., dichloromethane or chloroform), and stoichiometry are optimized to achieve selective mono-chlorination at the 2-position.

Introduction or Retention of the Nitrile Group

- The nitrile group is either present in the starting material or introduced via cyanation reactions.

- Cyanation can be achieved by nucleophilic substitution of a suitable leaving group (e.g., halide or tosylate) with cyanide ion (e.g., KCN or NaCN) under mild conditions.

- Alternatively, the nitrile group can be retained if the starting material is a cyclohexenone derivative converted to the corresponding nitrile via dehydration of oximes or other functional group transformations.

Detailed Synthetic Route Example

| Step | Reaction Description | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Preparation of 5,5-dimethylcyclohex-1-ene-1-carbonitrile precursor | Starting from 5,5-dimethylcyclohexane-1,3-dione, conversion to cyclohexenone derivative via standard keto-enol tautomerism and dehydration | High yield (typically >70%) |

| 2 | Chlorination at the 2-position | Use of PCl5 or SOCl2 in anhydrous solvent at 0-25°C, monitored by TLC | Selective 2-chloro substitution; yields around 60-80% |

| 3 | Purification | Flash column chromatography or recrystallization | Purity >95% |

Research Findings and Optimization Parameters

- Temperature Control: Maintaining low to moderate temperatures (0–25°C) during chlorination prevents side reactions such as over-chlorination or ring opening.

- Solvent Choice: Non-polar or slightly polar solvents like dichloromethane or chloroform provide optimal solubility and selectivity.

- Reagent Stoichiometry: Using stoichiometric or slight excess of chlorinating agent ensures complete reaction without excess reagent causing degradation.

- Continuous Flow Synthesis: Industrial scale-up may employ continuous flow reactors to enhance reaction control, improve heat dissipation, and increase yield and purity.

Comparative Table of Preparation Methods

| Preparation Step | Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Precursor synthesis | Keto-enol tautomerization and dehydration | 5,5-dimethylcyclohexane-1,3-dione, acid catalyst | Room temp to reflux | 70-85 | Standard organic synthesis |

| Chlorination | Electrophilic chlorination | PCl5, SOCl2, or NCS | 0-25°C, inert atmosphere | 60-80 | Selective 2-chlorination |

| Cyanide introduction (if needed) | Nucleophilic substitution or dehydration of oxime | KCN/NaCN or hydroxylamine derivatives | Mild heating, polar aprotic solvent | 50-75 | Requires careful handling of cyanide |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,5-dimethylcyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2R), leading to the formation of different derivatives.

Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2), resulting in the formation of halogenated products.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

Common Reagents and Conditions

Substitution Reactions: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Addition Reactions: Hydrogen chloride (HCl) or bromine (Br2) in organic solvents like dichloromethane (CH2Cl2).

Oxidation Reactions: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products Formed

Substitution Reactions: Formation of hydroxyl or amino derivatives.

Addition Reactions: Formation of dihalogenated or halohydrin products.

Oxidation Reactions: Formation of carboxylic acids or ketones.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

2-Chloro-5,5-dimethylcyclohex-1-ene-1-carbonitrile is utilized in the synthesis of pharmaceutical intermediates. Its structural features make it a valuable building block for creating compounds with biological activity. For example, it has been investigated as a precursor in the synthesis of compounds targeting various diseases, including cancer and bacterial infections.

Case Study: Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. A derivative was synthesized and evaluated for its ability to inhibit tumor growth in vitro and in vivo. The results indicated a significant reduction in cell proliferation rates compared to control groups, suggesting its potential as an anticancer agent .

Agricultural Applications

Pesticide Formulation

The compound has been explored for its efficacy as a pesticide. Its chlorinated structure contributes to enhanced stability and bioactivity against various pests. Research indicates that formulations containing this compound show effective insecticidal activity, making it suitable for inclusion in agricultural pest control products.

Case Study: Insecticidal Efficacy

A field study was conducted to evaluate the insecticidal properties of a formulation containing this compound against common agricultural pests. The results demonstrated a significant decrease in pest populations over a specified period, highlighting its effectiveness as a biopesticide .

Material Science

Polymer Chemistry

In material science, this compound serves as a monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Polymer Synthesis

Research has shown that copolymers synthesized using this compound exhibit improved thermal properties compared to traditional polymers. These materials are being investigated for applications in coatings and composites where durability is essential .

Data Summary

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | Significant inhibition of tumor growth observed |

| Agricultural Science | Pesticide formulation | Effective insecticidal activity against pests |

| Material Science | Polymer synthesis | Enhanced thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of 2-Chloro-5,5-dimethylcyclohex-1-ene-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The presence of the nitrile group allows for potential interactions with nucleophilic sites in proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

The table below summarizes key properties of 2-Chloro-5,5-dimethylcyclohex-1-ene-1-carbonitrile and two related compounds:

Key Observations:

Substituent Effects on Reactivity The chloro group in the target compound enhances electrophilicity at the adjacent carbon, favoring nucleophilic substitution or elimination reactions. In contrast, the amino group in its analog (C₉H₁₄N₂) introduces hydrogen-bonding capability and basicity, making it suitable for biological interactions . The dioxaphosphorinane oxide derivative (C₅H₁₀ClO₂P) features a phosphorus center, enabling catalytic activity in reactions such as phosphorylation or ring-opening polymerizations .

Conformational Dynamics

- The 5,5-dimethyl substitution in the cyclohexene derivatives induces steric hindrance, stabilizing specific ring conformations (e.g., chair or boat). Computational studies using puckering coordinates (as defined by Cremer and Pople ) could further elucidate how methyl groups influence ring planarity and reactivity.

- The dioxaphosphorinane ring, a six-membered heterocycle with oxygen and phosphorus, adopts distinct puckering geometries due to its heteroatoms, enhancing thermal stability and catalytic efficiency .

Applications Target Compound: Likely serves as a precursor for synthesizing amino derivatives via chloro substitution or as a monomer in polymerization. Amino Derivative: Used in drug discovery due to its dual functional groups (amino for binding, carbonitrile for further derivatization) . Dioxaphosphorinane Oxide: Valued in catalysis for synthesizing benzimidazoles and chromenes, highlighting phosphorus’s role in facilitating bond formation .

Research Findings and Implications

- Synthetic Utility: The chloro-carbonitrile motif in the target compound offers versatility in cross-coupling reactions, contrasting with the amino derivative’s role in modular scaffold design.

- Catalytic vs. Substrate Roles : While the dioxaphosphorinane derivative acts as a catalyst, the cyclohexene-based compounds primarily function as substrates or intermediates, underscoring the impact of heteroatom inclusion on application scope.

- Structural Characterization : Tools like X-ray crystallography (refined via SHELX programs ) could resolve conformational details, aiding in the rational design of derivatives with tailored reactivity.

Biological Activity

2-Chloro-5,5-dimethylcyclohex-1-ene-1-carbonitrile is an organic compound with a unique chemical structure that includes a cyclohexene ring, a chlorine atom, two methyl groups, and a nitrile group. This compound has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12ClN

- Molecular Weight : 169.65 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the nitrile group suggests potential interactions with nucleophilic sites in microbial proteins or nucleic acids, which could disrupt cellular processes.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may modulate enzyme activity or receptor interactions involved in cancer pathways.

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 10 | Caspase activation | |

| MCF-7 | 15 | Cell cycle arrest | |

| A549 | 12 | Induction of apoptosis |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The nitrile group is particularly noteworthy for its potential to engage with nucleophilic sites on proteins or nucleic acids, influencing various cellular functions.

Interaction Studies

Ongoing research is focused on elucidating the precise interactions between this compound and its molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors critical for microbial growth and cancer cell proliferation.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Table 3: Comparison with Similar Compounds

| Compound Name | Key Features |

|---|---|

| 2-Chloro-5-methylcyclohex-1-ene | Lacks the nitrile group; less complex structure |

| 2-Chloro-5,5-dimethylcyclohex-2-en-1-one | Contains a carbonyl group instead of a nitrile |

| 2-Chloro-5,5-dimethylcyclohexanone | Similar structure but features a ketone functional group |

The combination of chlorine and nitrile functionalities in this compound may confer distinct biological activities compared to these similar compounds.

Q & A

Q. What spectroscopic techniques are most effective for confirming the structure of 2-Chloro-5,5-dimethylcyclohex-1-ene-1-carbonitrile, and what characteristic peaks should researchers prioritize?

Answer: Use IR spectroscopy to identify the nitrile group (sharp absorption at ~2204 cm⁻¹, consistent with analogous carbonitriles ). ¹H NMR resolves the cyclohexene proton environment (δ 5.6–6.2 ppm for conjugated dienes) and chloro-substituent coupling. LCMS confirms the molecular ion ([M]− peak matching theoretical mass). For purity assessment, TLC (Rf ~0.4 in hexane/ethyl acetate) is recommended .

| Technique | Key Data/Peaks | Purpose |

|---|---|---|

| IR | 2204 cm⁻¹ (C≡N stretch) | Nitrile confirmation |

| ¹H NMR | δ 1.2–1.4 (CH₃), δ 5.6–6.2 (C=C) | Substituent environment |

| LCMS (APCI) | [M]− at calculated mass | Molecular weight validation |

Q. What synthetic routes are documented for preparing this compound, and how can reaction conditions be optimized?

Answer: Synthesis typically involves halogenation of a preformed cyclohexene carbonitrile precursor. Optimize yield by controlling temperature (80–100°C) and using Lewis acids (e.g., AlCl₃) to direct chloro-substitution. Post-synthesis purification via column chromatography (hexane/ethyl acetate, Rf ~0.4) removes byproducts . Kinetic monitoring via HPLC (as in pesticide analysis methods ) ensures reaction progression.

Q. How do steric effects from the 5,5-dimethyl groups influence the compound’s reactivity in Diels-Alder reactions?

Answer: The dimethyl groups introduce steric hindrance, potentially slowing dienophile engagement. Compare reaction rates with/without dimethyl substitution using GC-MS for product quantification. Computational modeling (DFT) of transition-state geometries can further elucidate steric vs. electronic contributions .

Advanced Research Questions

Q. Does this compound exhibit stereoisomerism, and what analytical methods differentiate potential isomers?

Answer: While the compound lacks chiral centers, E/Z isomerism may arise from restricted rotation around the C1-C2 double bond. Use NOESY NMR to detect spatial proximity between substituents (e.g., chloro and nitrile groups). Chiral HPLC columns can separate enantiomers if unexpected chirality is introduced during synthesis .

Q. How can isotopic labeling (e.g., deuterium) elucidate metabolic or environmental degradation pathways of this compound?

Answer: Synthesize deuterated analogues (e.g., replacing CH₃ with CD₃) to track degradation products via high-resolution mass spectrometry (HRMS). Compare fragmentation patterns with non-labeled compounds to identify metabolic intermediates, as demonstrated in EPA isotopic studies .

Q. What strategies resolve contradictions between experimental and computational data on hydrolysis rates under varying pH?

Answer: Re-evaluate computational solvent models (e.g., implicit vs. explicit solvation) and validate with stopped-flow UV-Vis kinetics . Experimentally, control ionic strength and temperature rigorously. Use HPLC-ESI/MS (per EPA guidelines ) to quantify hydrolyzed products and refine rate constants .

Q. How does the electron-withdrawing nitrile group modulate the chloro substituent’s reactivity in SNAr (nucleophilic aromatic substitution) reactions?

Answer: The nitrile’s inductive effect increases electrophilicity at the chloro-bearing carbon, but steric hindrance from dimethyl groups may offset this. Conduct competitive kinetic experiments with analogues lacking nitrile or methyl groups. Monitor intermediates via in situ IR or Raman spectroscopy .

Q. What computational methods best predict regioselectivity in cycloaddition reactions involving this compound?

Answer: Use density functional theory (DFT) to calculate Fukui indices and frontier molecular orbitals (HOMO/LUMO). Compare with experimental regioselectivity data from X-ray crystallography or NMR-derived NOE correlations .

Data Contradiction and Validation

Q. When experimental LogP values conflict with computational predictions, how should researchers validate partitioning behavior?

Answer: Measure experimental LogP via shake-flask method (octanol/water partitioning) and cross-validate with reversed-phase HPLC retention times . For analogues, LogP ≈ 3.485 was reported , providing a benchmark for computational calibration .

Q. How can researchers address discrepancies in thermal stability data obtained via DSC (Differential Scanning Calorimetry) vs. accelerated aging studies?

Answer: Replicate experiments under controlled humidity and oxygen levels. Use TGA-MS to correlate mass loss with degradation products. Compare with literature data on structurally related cyclohexene derivatives .

Notes

- Key References : Prioritize peer-reviewed journals (e.g., Journal of Applied Pharmaceutical Science ) and EPA/ACS guidelines over commercial databases.

- Methodological Rigor : Cross-validate spectroscopic, computational, and kinetic data to address contradictions.

- Safety : Chlorinated nitriles may release toxic gases (e.g., HCN) under thermal stress; use appropriate containment protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.